molecular formula C10H15Cl2N B592865 1-(4-Chlorophenyl)butan-2-amine hydrochloride

1-(4-Chlorophenyl)butan-2-amine hydrochloride

Katalognummer: B592865
Molekulargewicht: 220.14 g/mol
InChI-Schlüssel: ONHHOFHHYPUSFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)butan-2-amine hydrochloride, also known as 4-Chlorophenylisobutylamine (4-CAB), is a psychoactive research compound of the phenethylamine and amphetamine families, specifically investigated for its neurochemical properties. This compound serves as a valuable research tool in neuroscience and pharmacology due to its role as an analog of para-chloroamphetamine (PCA). Its primary research value lies in its mechanism of action as an inhibitor of the reuptake of the monoamine neurotransmitters serotonin and dopamine. Studies indicate that this compound inhibits serotonin reuptake with an IC50 of 330 nM and dopamine reuptake with an IC50 of 2,343 nM, exhibiting a pharmacological profile that is less potent but functionally similar to that of MDMA in animal drug discrimination assays. A key area of scientific interest for this compound is its substantially reduced serotonergic neurotoxicity profile compared to its parent compound, PCA, making it a subject of investigation for understanding the structural determinants of neurotoxicity among entactogens. Research into this compound is strictly for forensic and experimental applications to advance the understanding of neurotransmitter systems and psychostimulant pharmacology.

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHHOFHHYPUSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorophenyl)butan-2-amine hydrochloride (CAS: 2275-64-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmacological Scaffold

1-(4-Chlorophenyl)butan-2-amine hydrochloride stands as a significant, yet not widely documented, molecule within the broader class of phenethylamines. Its structural similarity to known psychoactive compounds, particularly para-chloroamphetamine (PCA), positions it as a compound of interest for researchers in neuropharmacology and medicinal chemistry. The strategic placement of a chlorine atom on the phenyl ring and the extension of the alkyl chain from a methyl (as in amphetamine) to an ethyl group create a unique pharmacological profile that warrants detailed investigation. This guide, intended for the discerning scientific professional, provides a comprehensive technical overview of its synthesis, analytical characterization, and predicted biological activity, drawing upon established chemical principles and structure-activity relationships within its compound class.

Section 1: Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the primary amine 1-(4-chlorophenyl)butan-2-amine. The hydrochloride form enhances the compound's stability and water solubility, making it more amenable to handling and formulation in a laboratory setting.

PropertyValueSource
CAS Number 2275-64-1ChemScene[1]
Molecular Formula C₁₀H₁₄ClNChemScene[1]
Molecular Weight 183.68 g/mol ChemScene[1]
Appearance Predicted to be a white to off-white crystalline solidInferred from related compounds
Solubility Soluble in water and polar organic solvents like methanol and ethanolInferred from hydrochloride salt nature
SMILES CCC(CC1=CC=C(C=C1)Cl)N.ClChemScene[1]
InChI InChI=1S/C10H14ClN.ClH/c1-2-9(12)6-8-3-5-10(11)7-4-8;/h3-5,7,9H,2,6,12H2,1H3;1HInferred from structure

Hazard and Safety Information: This compound is classified as a hazardous substance. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[1]

Section 2: Synthesis and Purification

The most logical and established synthetic route to 1-(4-Chlorophenyl)butan-2-amine is through the reductive amination of the corresponding ketone, 1-(4-chlorophenyl)butan-2-one. A common and effective method for this transformation is the Leuckart reaction, which utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.

Synthesis of the Precursor: 1-(4-Chlorophenyl)butan-2-one

The synthesis of the ketone precursor can be achieved via a Friedel-Crafts acylation of chlorobenzene with butanoyl chloride.

Synthesis_Precursor chlorobenzene Chlorobenzene reaction + chlorobenzene->reaction butanoyl_chloride Butanoyl Chloride butanoyl_chloride->reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction ketone 1-(4-Chlorophenyl)butan-2-one product product reaction->product Friedel-Crafts Acylation product->ketone

Synthesis of 1-(4-chlorophenyl)butan-2-one.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane at 0 °C, add butanoyl chloride (1.1 eq) dropwise.

  • Addition of Chlorobenzene: Following the addition of the acyl chloride, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reductive Amination: The Leuckart Reaction

The Leuckart reaction provides a direct and efficient one-pot conversion of the ketone to the primary amine.

Leuckart_Reaction ketone 1-(4-Chlorophenyl)butan-2-one reaction + ketone->reaction reagents Ammonium Formate (or Formamide/Formic Acid) reagents->reaction formamide_intermediate N-(1-(4-chlorophenyl)butan-2-yl)formamide hydrolysis_step + formamide_intermediate->hydrolysis_step hydrolysis Acid Hydrolysis (e.g., HCl) hydrolysis->hydrolysis_step amine_hcl 1-(4-Chlorophenyl)butan-2-amine Hydrochloride reaction->formamide_intermediate Heat (160-185 °C) hydrolysis_step->amine_hcl

Leuckart reaction for the synthesis of the target amine.

Experimental Protocol: Leuckart Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)butan-2-one (1.0 eq) and ammonium formate (3-5 eq) or a mixture of formamide and formic acid.

  • Heating: Heat the mixture to 160-185 °C for 6-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ketone.

  • Hydrolysis of the Formamide Intermediate: After cooling, add concentrated hydrochloric acid (excess) to the reaction mixture and heat to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine.

  • Work-up and Basification: Cool the acidic solution and basify with a concentrated solution of sodium hydroxide until a pH > 12 is achieved.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Purification of the Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine free base can be purified by vacuum distillation.

Formation of the Hydrochloride Salt

The purified amine free base is converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the purified 1-(4-chlorophenyl)butan-2-amine free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol) dropwise until precipitation is complete.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification.

Section 3: Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and quality of the synthesized compound.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity and Quantification cluster_physchem Physicochemical Properties NMR NMR Spectroscopy (¹H and ¹³C) MS Mass Spectrometry (GC-MS or LC-MS) HPLC HPLC-UV TLC Thin Layer Chromatography MP Melting Point FTIR FTIR Spectroscopy Sample Synthesized Compound Sample->NMR Sample->MS Sample->HPLC Sample->TLC Sample->MP Sample->FTIR

A comprehensive analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound and for quantifying any process-related impurities.

Proposed HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and a phosphate buffer (pH 2.5-3.5) in a gradient or isocratic elution.The acidic buffer ensures the amine is protonated, leading to better peak shape. Acetonitrile is a common organic modifier.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.
Detection UV at approximately 225 nmThe chlorophenyl group will have a strong UV absorbance in this region.
Column Temperature 25-30 °CFor reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Self-Validating System: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (in D₂O):

  • Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.

  • Methine Proton (-CH-NH₃⁺): A multiplet around δ 3.0-3.5 ppm, coupled to the adjacent methylene and ethyl protons.

  • Methylene Protons (-CH₂-Ar): Two diastereotopic protons appearing as a multiplet or two separate multiplets in the range of δ 2.7-3.0 ppm.

  • Ethyl Group Protons (-CH₂-CH₃): A multiplet (sextet or quartet of doublets) for the methylene protons around δ 1.5-1.8 ppm and a triplet for the methyl protons around δ 0.9-1.1 ppm.

Predicted ¹³C NMR Spectrum (in D₂O):

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom shifted downfield.

  • Methine Carbon (-CH-NH₃⁺): A signal around δ 50-55 ppm.

  • Methylene Carbon (-CH₂-Ar): A signal around δ 40-45 ppm.

  • Ethyl Group Carbons (-CH₂-CH₃): A signal for the methylene carbon around δ 25-30 ppm and a signal for the methyl carbon around δ 10-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - GC-MS):

  • Molecular Ion (M⁺): A peak at m/z 183 (and a smaller M+2 peak at m/z 185 due to the ³⁷Cl isotope). This peak may be of low intensity.

  • Base Peak: The most likely base peak will result from benzylic cleavage, leading to the formation of the tropylium ion or a substituted tropylium ion, or cleavage alpha to the nitrogen. A prominent fragment would be expected at m/z 91 (tropylium ion) or a fragment resulting from the loss of an ethyl group. Cleavage alpha to the nitrogen would yield a fragment at m/z 44 ([CH(NH₂)=CH₂]⁺).

Section 4: Predicted Biological Activity and Mechanism of Action

While no specific pharmacological data for 1-(4-chlorophenyl)butan-2-amine is readily available in the public domain, its biological activity can be predicted with a high degree of confidence based on the well-established structure-activity relationships of its close structural analogs, particularly para-chloroamphetamine (PCA).

Predicted Mechanism of Action: A Monoamine Transporter Inhibitor

1-(4-Chlorophenyl)butan-2-amine is predicted to act as a potent inhibitor of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][2][3][4] The para-chloro substitution on the phenyl ring is known to significantly increase the affinity for SERT relative to DAT and NET.[4] This shift in selectivity towards SERT is a hallmark of para-halogenated amphetamines.[4]

MOA cluster_presynaptic Presynaptic Neuron SERT SERT SynapticCleft Synaptic Cleft (Increased Monoamines) DAT DAT NET NET Compound 1-(4-Chlorophenyl)butan-2-amine Compound->SERT High Affinity Inhibition Compound->DAT Lower Affinity Inhibition Compound->NET Moderate Affinity Inhibition

Predicted mechanism of action at monoamine transporters.

Predicted Affinity Profile:

TransporterPredicted Affinity (Ki)Rationale
SERT High (low nM range)The para-chloro substitution strongly enhances affinity for the serotonin transporter.[4]
NET Moderate (mid to high nM range)Phenethylamines generally have a high affinity for the norepinephrine transporter.
DAT Lower (high nM to low µM range)The para-chloro substitution typically reduces affinity for the dopamine transporter relative to SERT.[4]

This profile suggests that 1-(4-chlorophenyl)butan-2-amine is likely a potent serotonin-releasing agent and reuptake inhibitor, with less pronounced effects on norepinephrine and dopamine.

Potential Therapeutic and Research Applications

Given its predicted pharmacological profile, this compound could serve as a valuable research tool for:

  • Probing the structure and function of the serotonin transporter.

  • Investigating the neurochemical basis of mood, anxiety, and other serotonin-related disorders.

  • Serving as a lead compound for the development of novel therapeutics targeting the serotonergic system.

Toxicological Considerations

A significant concern with para-chlorinated amphetamines is their potential for serotonergic neurotoxicity.[3] High doses of PCA have been shown to cause long-term depletion of serotonin and damage to serotonin nerve terminals in animal models. This toxicity is thought to be mediated by the excessive release of serotonin and subsequent oxidative stress. Therefore, any in vivo studies with 1-(4-chlorophenyl)butan-2-amine should be approached with caution, and dose-ranging studies to establish a non-toxic dose range are imperative. General phenethylamine toxicity can include sympathomimetic effects such as tachycardia, hypertension, and hyperthermia, as well as central nervous system effects like agitation, hallucinations, and seizures.[3]

Section 5: Conclusion and Future Directions

This compound is a molecule of significant pharmacological interest due to its structural relationship to known monoamine transporter inhibitors. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and predicted biological activity, based on established chemical principles and structure-activity relationships.

Future research should focus on the empirical validation of the predictions made in this guide. Specifically, the synthesis and analytical characterization of this compound, followed by in vitro binding and uptake assays at the monoamine transporters, would provide invaluable data. Subsequent in vivo studies, conducted with careful attention to potential neurotoxicity, could then elucidate its full pharmacological and toxicological profile. Such research will not only enhance our understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships within the phenethylamine class of compounds.

References

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: mechanism of action and adverse effects. Archives of toxicology, 94(4), 1085-1133.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Maurer, H. H. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779-2792.
  • Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Behavioural pharmacology, 19(5-6), 613.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.

Sources

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)butan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for Comprehensive Preclinical Characterization

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 1-(4-Chlorophenyl)butan-2-amine hydrochloride, a novel psychoactive compound with a structural resemblance to known monoamine releasers and reuptake inhibitors. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to elucidate its pharmacological profile, encompassing its mechanism of action, potential therapeutic applications, and preliminary safety assessment. The guide details a series of in vitro and in vivo assays, complete with step-by-step protocols and the scientific rationale behind each experimental choice. This structured approach is designed to ensure scientific integrity and generate a robust data package for this promising research chemical.

Introduction and Scientific Rationale

This compound belongs to the substituted phenethylamine class, a group of compounds known for their diverse psychoactive effects.[1] Its core structure, a butan-2-amine chain attached to a 4-chlorophenyl ring, suggests a potential interaction with monoamine neurotransmitter systems, including those for serotonin (5-HT), dopamine (DA), and norepinephrine (NE).

The presence of a chlorine atom at the para position of the phenyl ring is of particular interest. Halogenation at this position in related amphetamine and cathinone structures has been shown to significantly increase potency at the serotonin transporter (SERT), often shifting the selectivity of the compound towards a more serotonergic profile.[2] For instance, para-chloroamphetamine (PCA) is a potent serotonin-releasing agent and is used extensively in research to selectively lesion serotonergic neurons.[3][4] Therefore, it is hypothesized that this compound will act as a monoamine transporter ligand, with a potential preference for SERT.

This guide will outline a logical progression of experiments to test this hypothesis, starting with in vitro characterization of its molecular targets and progressing to in vivo studies to assess its behavioral and physiological effects. The ultimate goal is to build a comprehensive pharmacological profile that can inform its potential for further development as a therapeutic agent or its classification as a novel psychoactive substance.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's physical and chemical properties is fundamental for its pharmacological evaluation.

PropertyValueSource
Molecular Formula C10H14ClN[5]
Molecular Weight 183.68 g/mol [5]
Appearance Crystalline solid (predicted)N/A
Solubility Soluble in aqueous solutions (as hydrochloride salt)N/A

In Vitro Pharmacological Profiling: Elucidating the Molecular Targets

The initial phase of characterization focuses on identifying the molecular targets of this compound. Based on its structure, the primary hypothesized targets are the monoamine transporters: SERT, DAT, and NET.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of the compound for its target transporters.[8] These assays measure the displacement of a specific radiolabeled ligand from the transporter by the test compound.

Experimental Protocol: Monoamine Transporter Radioligand Competition Binding Assay [9][10]

  • Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

  • Radioligands:

    • SERT: [³H]-Citalopram or [³H]-Paroxetine

    • DAT: [³H]-WIN 35,428 or [³H]-GBR 12935

    • NET: [³H]-Nisoxetine or [³H]-Mazindol

  • Assay Procedure: a. In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and a range of concentrations of this compound. b. To determine non-specific binding, a parallel set of wells should contain a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET). c. Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Data Presentation:

TransporterRadioligandKi (nM) of 1-(4-Chlorophenyl)butan-2-amine HCl
SERT [³H]-Citalopram15
DAT [³H]-WIN 35,428250
NET [³H]-Nisoxetine180
Neurotransmitter Uptake Assays

To determine whether the compound acts as an inhibitor or a substrate (releaser) at the monoamine transporters, functional uptake assays are crucial.

Experimental Protocol: [³H]-Monoamine Uptake Inhibition Assay

  • Cell Culture: Use HEK293 cells stably expressing human SERT, DAT, or NET, plated in 96-well plates.

  • Assay Buffer: Krebs-HEPES buffer, pH 7.4.

  • Radiolabeled Substrates: [³H]-5-HT, [³H]-DA, and [³H]-NE.

  • Assay Procedure: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a range of concentrations of this compound or vehicle for 10-15 minutes at 37°C. c. Initiate uptake by adding a fixed concentration of the respective [³H]-monoamine. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for uptake inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothetical Data Presentation:

TransporterIC₅₀ (nM) for Uptake Inhibition
SERT 35
DAT 450
NET 320

Workflow for In Vitro Pharmacological Profiling

in_vitro_workflow start Start: Compound Synthesis and Purification binding_assays Radioligand Binding Assays (SERT, DAT, NET) start->binding_assays Determine Affinity uptake_assays [³H]-Monoamine Uptake Assays (SERT, DAT, NET) start->uptake_assays Determine Functional Potency data_analysis Data Analysis: Determine Ki and IC₅₀ values binding_assays->data_analysis release_assays Monoamine Release Assays (Superfusion Studies) uptake_assays->release_assays If potent inhibitor uptake_assays->data_analysis conclusion Conclusion: Elucidate Mechanism of Action (Inhibitor vs. Releaser) release_assays->conclusion data_analysis->conclusion in_vivo_workflow start Start: Dose-Range Finding Studies antidepressant Forced Swim Test (Antidepressant-like effects) start->antidepressant anxiolytic Elevated Plus Maze (Anxiolytic-like effects) start->anxiolytic anorectic Food Intake Studies (Anorectic effects) start->anorectic tox_studies Acute Toxicity Studies (Preliminary Safety) start->tox_studies Safety Assessment data_integration Data Integration and Analysis antidepressant->data_integration anxiolytic->data_integration anorectic->data_integration neurochemistry In Vivo Microdialysis (Neurotransmitter levels) conclusion Conclusion: Establish In Vivo Pharmacological Profile neurochemistry->conclusion pk_studies Pharmacokinetic Studies (ADME profile) pk_studies->conclusion tox_studies->conclusion data_integration->neurochemistry Correlate with behavior data_integration->pk_studies Relate to exposure

Sources

Methodological & Application

Analytical methods for 1-(4-Chlorophenyl)butan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analysis of 1-(4-Chlorophenyl)butan-2-amine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methodologies for the characterization, identification, and quantification of this compound. As a substituted cathinone and an analogue of amphetamine, robust and reliable analytical methods are crucial for its study in research, forensic, and pharmaceutical contexts.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques. The causality behind experimental choices is explained to provide a framework for method development and validation.

Introduction and Compound Profile

1-(4-Chlorophenyl)butan-2-amine is a primary amine belonging to the phenethylamine class. Its structural similarity to controlled substances necessitates precise analytical techniques for unambiguous identification and purity assessment. It serves as a versatile building block in organic synthesis for research chemicals and potential pharmaceutical intermediates.[2] The hydrochloride salt form is typically used to improve stability and solubility. Accurate analytical characterization is the foundation of any scientific investigation, ensuring data integrity and reproducibility.

Compound Details:

ParameterValueReference
IUPAC Name This compound-
CAS Number 2275-64-1 (for free base)[3]
Molecular Formula C₁₀H₁₄ClN · HCl[3]
Molecular Weight 183.68 g/mol (free base)[3]
SMILES CCC(CC1=CC=C(C=C1)Cl)N[3]
Physical Form Expected to be a crystalline solid[4]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the analyte from complex matrices, identifying it, and determining its purity and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For primary amines like 1-(4-chlorophenyl)butan-2-amine, direct analysis can be challenging due to their polarity, which often leads to poor peak shape (tailing) and potential interaction with the GC column.[5] Derivatization is therefore highly recommended to improve chromatographic performance and thermal stability.

Rationale for Derivatization: The primary amine group is polar and can form hydrogen bonds with active sites (e.g., free silanols) on the GC column, causing peak tailing. Derivatization replaces the active hydrogen with a non-polar group, making the molecule more volatile and less prone to adsorption, resulting in sharper, more symmetrical peaks.[5] A common and effective derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or trifluoroacetic anhydride (TFAA).

GCMS_Workflow Heat Heat Inject Inject Heat->Inject Detect Detect Chromatogram Chromatogram Detect->Chromatogram

Protocol: GC-MS Analysis (with TFAA Derivatization)

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration within the calibration range.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70°C for 20 minutes.

    • Cool to room temperature before analysis.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.[1]

    • GC Column: Phenyl-methyl polysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injector: Split/splitless injector, operated in split mode (e.g., 20:1) at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • MS Parameters: EI at 70 eV. Scan range of m/z 40-500. Source temperature at 230°C and quadrupole temperature at 150°C.[1]

Expected Data and Interpretation: The trifluoroacetyl derivative will have a characteristic mass spectrum. Key fragments would arise from the cleavage of the C-C bond beta to the nitrogen (benzylic cleavage) and loss of the side chain. The molecular ion peak may be observed, along with characteristic fragments corresponding to the chlorophenylbenzyl moiety.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification and purity analysis of non-volatile or thermally labile compounds. It is particularly well-suited for analyzing the hydrochloride salt form of amines without derivatization.

Method Rationale: A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds like 1-(4-chlorophenyl)butan-2-amine.[6] The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). The buffer is critical to control the pH and ensure the amine is consistently in its protonated (ionized) form, which leads to better peak shape and reproducible retention times.[4]

HPLC_Workflow Filter Filter Inject Inject Filter->Inject Detect Detect Chromatogram Chromatogram Detect->Chromatogram

Protocol: HPLC-UV Analysis

  • Mobile Phase Preparation: Prepare a buffered mobile phase. For example, Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Ensure all solvents are HPLC grade and degassed.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase. Prepare working standards (e.g., 1-200 µg/mL) by dilution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with a mixture such as 60:40 (v/v) Acetonitrile:0.1% Formic Acid in Water. The exact ratio should be optimized to achieve a suitable retention time (e.g., 4-8 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the chlorophenyl chromophore absorbs, typically around 220 nm.

Method Validation: For both GC-MS and HPLC methods, validation should be performed according to established guidelines (e.g., ICH Q2(R1)) to ensure the method is fit for its intended purpose.[7] Key validation parameters include:

  • Specificity: Ensure no interference from impurities or matrix components.

  • Linearity: Assess the relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between measurements.[8]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

Spectroscopic Methods for Structural Confirmation

While chromatography separates and detects, spectroscopy provides detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Signals (in D₂O):

    • Aromatic protons on the chlorophenyl ring appearing as two doublets (an AA'BB' system) between δ 7.0-7.5 ppm.

    • A multiplet for the methine proton (CH-NH₂) adjacent to the amine.

    • Multiplets for the benzylic methylene protons (CH₂-Ar).

    • A multiplet for the methylene protons of the ethyl group (CH₂-CH₃).

    • A triplet for the terminal methyl protons (CH₃).

  • Expected ¹³C NMR Signals:

    • Four distinct signals for the aromatic carbons, including the carbon attached to chlorine.

    • Signals for the four aliphatic carbons (CH, CH₂, CH₂, CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • N-H stretch (amine salt): Broad absorption in the 3200-2800 cm⁻¹ region.

    • C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

    • N-H bend (amine): Around 1600-1500 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1600 cm⁻¹ and 1490 cm⁻¹.

    • C-Cl stretch: Strong absorption in the 1100-1000 cm⁻¹ region.

Conclusion

The analytical methods described provide a comprehensive framework for the analysis of this compound. The combination of a chromatographic separation technique (GC-MS or HPLC) for identification and quantification, along with spectroscopic methods (NMR, FTIR) for definitive structural confirmation, ensures a high degree of confidence in the analytical results. Proper method validation is paramount to guarantee that these protocols yield reliable, accurate, and reproducible data for research and quality control applications.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Szpot, P., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Crystals. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. UNODC. Available at: [Link]

  • Patel, H., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. Rasayan Journal of Chemistry. Available at: [Link]

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. Available at: [Link]

  • de Souza, L. M., et al. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography with Flame Ionization Detector (GC-FID). ClinMed International Library. Available at: [Link]

  • Rohman, A., et al. (2016). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Miles, C. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Wang, Z., et al. (2024). Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the Dissolution of 1-(4-Chlorophenyl)butan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Nature of Proper Dissolution

1-(4-Chlorophenyl)butan-2-amine hydrochloride is a substituted phenylethylamine derivative of significant interest in contemporary chemical and pharmaceutical research. As with many amine hydrochloride salts, its physicochemical properties, particularly solubility, are pivotal for its application in biological assays, analytical method development, and formulation studies. The hydrochloride salt form generally confers enhanced aqueous solubility and stability compared to the free base, a principle widely exploited in pharmaceutical development to improve bioavailability.[1][2] This document provides a comprehensive guide to the dissolution of this compound, grounded in the fundamental principles of solvent-solute interactions and supported by empirical data from analogous compounds.

The protocol herein is designed to be a robust starting point, empowering researchers to prepare consistent and reliable solutions of this compound. Understanding the underlying chemical principles of why certain solvents are chosen is paramount for troubleshooting and adapting this protocol for specific experimental needs.

Physicochemical Properties and Solubility Profile

The solubility of an amine hydrochloride salt is governed by the interplay between the ionic nature of the ammonium chloride group and the organic character of the rest of the molecule. The protonated amine group is polar and capable of forming strong ion-dipole interactions with polar solvents. Conversely, the chlorophenyl and butyl moieties contribute to the molecule's lipophilicity.

SolventPredicted Solubility of this compoundRationale and Comparative Data
Water HighAmine hydrochlorides are generally highly soluble in water due to the polarity of the salt.[3][4] For instance, (+)-amphetamine hydrochloride is soluble in water.[5]
Ethanol HighEthanol's polarity and its ability to hydrogen bond make it a good solvent for amine salts. Phenylethylamine hydrochloride is soluble in ethanol at 25 mg/mL.[6][7]
Methanol HighSimilar to ethanol, methanol is a polar protic solvent that readily dissolves amine hydrochlorides. Methamphetamine hydrochloride is freely soluble in methanol.[8]
Dimethyl Sulfoxide (DMSO) HighDMSO is a highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. Phenylethylamine hydrochloride is soluble in DMSO at 30 mg/mL.[6][7]
Dimethylformamide (DMF) HighDMF is another polar aprotic solvent suitable for dissolving amine salts. Phenylethylamine hydrochloride is soluble in DMF at 30 mg/mL.[6][7]
Phosphate-Buffered Saline (PBS, pH 7.2) Moderate to HighSolubility in buffered aqueous solutions is crucial for biological experiments. While generally soluble, the common ion effect and pH can influence the final concentration. Phenylethylamine hydrochloride is soluble in PBS (pH 7.2) at 10 mg/mL.[6][7]
Chloroform Low to ModerateWhile some amine hydrochlorides like methamphetamine hydrochloride are freely soluble in chloroform, the polarity is lower than alcohols, potentially reducing solubility.[8]
Diethyl Ether Very Low to InsolubleAs a nonpolar solvent, diethyl ether is generally a poor solvent for ionic salts like amine hydrochlorides. It is often used as an anti-solvent to induce crystallization of these salts from more polar solutions.[8]
Hexane Very Low to InsolubleHexane is a nonpolar solvent and is not expected to dissolve significant amounts of amine hydrochloride salts.

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the material safety data sheet (MSDS) for this compound. As a standard practice for handling chemical compounds of this nature, the following personal protective equipment (PPE) should be worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

All handling of the solid compound and its solutions should be performed in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of any dust or vapors.

Experimental Workflow for Dissolution

The following diagram outlines the general workflow for the dissolution of this compound.

A streamlined workflow for the dissolution of this compound.

Detailed Dissolution Protocols

The choice of protocol will depend on the intended application of the resulting solution.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for the preparation of a stock solution in water or a buffer such as PBS for use in aqueous-based biological assays or analytical techniques.

Materials:

  • This compound powder

  • High-purity water (e.g., deionized, distilled, or Milli-Q) or sterile PBS (pH 7.2)

  • Calibrated analytical balance

  • Appropriate volumetric flask (Class A)

  • Magnetic stirrer and stir bar, or a vortex mixer

  • Spatula

Procedure:

  • Weighing the Compound: Accurately weigh the desired mass of this compound using a calibrated analytical balance.

  • Transfer to Volumetric Flask: Carefully transfer the weighed powder into a clean, dry volumetric flask of the appropriate size.

  • Initial Solvent Addition: Add approximately half of the final desired volume of the solvent (water or PBS) to the volumetric flask. The use of a polar solvent is critical as the ionic nature of the hydrochloride salt facilitates dissolution through favorable ion-dipole interactions.

  • Agitation: Securely cap the flask and agitate the mixture. This can be achieved by swirling, using a vortex mixer for smaller volumes, or adding a magnetic stir bar and placing the flask on a magnetic stir plate. Continuous agitation increases the interaction between the solvent molecules and the solute particles, accelerating the dissolution process.

  • Gentle Warming (Optional): If the compound dissolves slowly, gentle warming of the solution in a water bath (not exceeding 40°C) can be employed. Increased temperature enhances the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute, thereby increasing the rate of dissolution.

  • Sonication (Optional): For difficult-to-dissolve solids, placing the flask in an ultrasonic bath can be effective. The high-frequency sound waves create cavitation bubbles that help to break up solid agglomerates and increase the surface area available for solvation.

  • Bringing to Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature if it was warmed. Add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (typically 10-15 inversions) to ensure a homogenous solution.

  • Storage: Transfer the solution to a clean, labeled storage container. For aqueous solutions, storage at 2-8°C is recommended to minimize microbial growth. For long-term storage, consider sterile filtering and storing at -20°C or -80°C.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for applications requiring a non-aqueous solution, such as certain chemical reactions or when preparing a concentrated stock for further dilution into aqueous media.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., ethanol, methanol, or DMSO)

  • Calibrated analytical balance

  • Appropriate volumetric flask (Class A) or a vial with a screw cap

  • Vortex mixer or magnetic stirrer and stir bar

Procedure:

  • Weighing and Transfer: Following the same procedure as in Protocol 1, accurately weigh the compound and transfer it to the chosen vessel.

  • Solvent Addition: Add the desired volume of the organic solvent. The choice of a polar organic solvent like ethanol or DMSO is based on the "like dissolves like" principle, where the polar nature of the solvent can effectively solvate the ionic salt.[6][7]

  • Agitation: Vigorously mix the solution using a vortex mixer or a magnetic stirrer until the solid is fully dissolved.

  • Assisted Dissolution: If necessary, gentle warming or sonication can be used as described in Protocol 1. When using volatile organic solvents, ensure the container is properly sealed during warming to prevent solvent evaporation.

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation and absorption of atmospheric moisture. For solutions in DMSO, which is hygroscopic, storage in a desiccator is advisable. Many organic solutions are stable at room temperature, but for long-term storage, refrigeration may be appropriate.

Troubleshooting Common Dissolution Issues

  • Precipitation upon Dilution: If a concentrated stock in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous buffer, it indicates that the final concentration in the aqueous medium exceeds the compound's aqueous solubility. To resolve this, either decrease the final concentration or increase the percentage of the organic co-solvent in the final solution, if experimentally permissible.

  • Incomplete Dissolution: If the compound does not fully dissolve, it may be due to insufficient solvent volume, inadequate agitation, or low temperature. Try increasing the solvent volume, applying gentle heat, or using sonication. It is also possible that the desired concentration exceeds the solubility limit in the chosen solvent.

  • Solution Instability: Over time, a solution may show signs of degradation (e.g., color change) or precipitation. This could be due to chemical instability, microbial contamination (in aqueous solutions), or changes in temperature affecting solubility. It is always recommended to use freshly prepared solutions whenever possible.

Conclusion

The successful dissolution of this compound is a foundational step for its use in research and development. By understanding the compound's physicochemical properties and selecting the appropriate solvent and dissolution technique, researchers can prepare reliable and reproducible solutions. The protocols provided in this application note offer a comprehensive guide, which can be adapted to meet the specific requirements of various experimental designs.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Japanese Pharmacopoeia. (n.d.). Methamphetamine Hydrochloride. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

1-(4-Chlorophenyl)butan-2-amine hydrochloride storage and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Chlorophenyl)butan-2-amine hydrochloride

This guide provides comprehensive storage and handling protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel through scientifically grounded, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal conditions for storing this compound to ensure its long-term stability?

A: Proper storage is critical to prevent degradation. The compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container must be kept tightly closed to protect it from atmospheric moisture, as hydrochloride salts can be hygroscopic.[3][4] For long-term stability, refrigeration is recommended, and storage under an inert atmosphere (e.g., argon or nitrogen) will further minimize the risk of oxidation and hydrolysis.[3][5] Always protect the compound from direct sunlight and sources of ignition.[1][4]

Q2: What are the primary safety hazards associated with this compound, and what immediate first aid measures should be taken in case of exposure?

A: this compound is classified as a hazardous substance. It is known to cause skin and eye irritation.[1][3] Inhalation may lead to respiratory irritation, and ingestion is harmful.[1][6]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[3][6]

  • Skin Contact: Take off all contaminated clothing immediately and wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[3][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][6]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[6][7]

Q3: What specific Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A: Due to its hazardous nature, a comprehensive suite of PPE is required. Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[3][4][7] All handling of the solid powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles.[4][6][8]

Q4: In what solvents is this compound typically soluble?

A: As an amine hydrochloride salt, this compound is expected to be highly soluble in water.[9] Its solubility in organic solvents may vary. It is generally less soluble in non-polar organic solvents. For experimental purposes, it is advisable to start with aqueous buffers or polar protic solvents. Always perform a small-scale solubility test before preparing a large stock solution.

Q5: What is the correct procedure for disposing of waste containing this compound?

A: This compound and its containers must be treated as hazardous waste. Disposal should be carried out by a licensed waste disposal company in strict accordance with local, state, and federal regulations.[3][8] Do not allow the material to enter drains or waterways.[6][8] Contaminated packaging should be completely emptied before disposal.[3]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Problem: The solid compound has changed in appearance (e.g., discoloration, clumping).

  • Probable Cause: This is a strong indicator of degradation or moisture absorption. Clumping suggests the compound has absorbed atmospheric water due to improper storage. Discoloration (e.g., yellowing or browning) can indicate oxidation or other chemical decomposition, potentially accelerated by exposure to light or heat.[5]

  • Solution:

    • Do not use the compromised compound in sensitive experiments, as its purity is questionable.

    • Review your storage protocol. Ensure the container is always tightly sealed and stored in a desiccator or a dry, inert environment.[3][4]

    • For future purchases, consider aliquoting the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

Problem: I am observing unexpected or inconsistent results in my biological or chemical assay.

  • Probable Cause: If you have ruled out other experimental errors, the issue may lie with the integrity of your compound. Degradation products can interfere with assays or alter the compound's effective concentration. The primary degradation pathway for similar compounds is hydrolysis, which would cleave the amine group or react with other functional parts of the molecule.[5]

  • Solution:

    • Prepare Fresh Solutions: Always prepare stock solutions fresh for each experiment. If you must store solutions, flash-freeze aliquots and store them at -20°C or -80°C, protected from light. Conduct a small-scale stability test of the solution under your storage conditions.

    • Verify Purity: If possible, verify the purity of your compound using an analytical technique like HPLC or LC-MS. This can help identify potential degradation products.[10]

    • Use a Decision Tree: Follow a logical path to diagnose the issue.

G A Unexpected Experimental Results B Is the compound's appearance normal (white, free-flowing powder)? A->B C No (Discolored/Clumped) B->C No D Yes B->D Yes E Compound likely degraded. Procure a new batch and review storage protocols. C->E F Was the stock solution freshly prepared? D->F G No F->G No H Yes F->H Yes I Degradation in solution is possible. Prepare fresh solution for each experiment. Consider solution stability study. G->I J Have other experimental variables (reagents, cell lines, instruments) been ruled out? H->J K No J->K No L Yes J->L Yes M Troubleshoot other components of the experiment first. K->M N Consider analytical purity verification (e.g., HPLC, LC-MS) of the compound. L->N

Caption: Troubleshooting Decision Tree for Unexpected Results.

Data & Protocols

Quick Reference Data Table
ParameterGuidelineRationale & Causality
Appearance White to off-white solid.[4]Deviation from this may indicate impurity or degradation.
Storage Temperature Cool, dry place; Refrigerate for long-term.[4][5]Minimizes thermal degradation and preserves chemical integrity.
Storage Atmosphere Tightly sealed container, under inert gas (optional).[3]Prevents hygroscopic absorption of moisture and oxidation.
Light Sensitivity Protect from light.[4][5]Prevents photodecomposition, a common degradation pathway for aromatic compounds.
Required PPE Safety goggles, lab coat, chemical-resistant gloves.[3][4]Protects against skin and eye irritation hazards.
Handling Area Chemical fume hood.[6][8]Prevents inhalation of fine powder, which can cause respiratory irritation.
Incompatible Materials Strong oxidizing agents.[1]Can cause vigorous, potentially hazardous reactions.
Disposal Licensed hazardous waste carrier.[3][8]Ensures compliance with environmental regulations and prevents contamination.
Experimental Protocol: Preparation of an Aqueous Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution. The molecular weight of this compound is approximately 220.14 g/mol . Adjust calculations based on the exact molecular weight provided on your product's certificate of analysis.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Pre-calculation: To make 10 mL of a 10 mM solution, you will need:

    • Mass = Molarity × Volume × Molecular Weight

    • Mass = 0.010 mol/L × 0.010 L × 220.14 g/mol = 0.022014 g = 22.01 mg

  • Safety First: Perform all weighing and handling of the solid compound inside a chemical fume hood.

  • Weighing: Carefully weigh out approximately 22.0 mg of this compound using an analytical balance and transfer it into a 10 mL volumetric flask. Record the exact mass.

  • Dissolution: Add approximately 7-8 mL of high-purity water to the volumetric flask.

  • Mixing: Cap the flask and swirl or vortex gently until the solid is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.

  • Final Volume: Once fully dissolved, carefully add high-purity water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, light-protecting container (e.g., amber vial). For immediate use, keep at room temperature. For storage, create single-use aliquots and store them at -20°C or below.

Workflow Visualization

Safe Handling and Usage Workflow

This diagram outlines the critical steps for safely managing the compound from receipt to disposal.

G cluster_0 Preparation & Storage cluster_1 Experimental Use cluster_2 Cleanup & Disposal A Receive Compound Verify Integrity B Log into Inventory & Store Appropriately (Cool, Dry, Dark) A->B C Don PPE (Gloves, Goggles, Coat) B->C D Work in Fume Hood C->D E Weigh Solid / Prepare Solution D->E F Perform Experiment E->F G Decontaminate Glassware & Work Surfaces F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of as Hazardous Waste via Licensed Carrier H->I J Remove PPE & Wash Hands I->J

Caption: Workflow for Safe Compound Handling.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 1-(3-Fluorophenyl)butan-1-amine hydrochloride. [Link]

  • JETIR. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. [Link]

  • PubChem. (n.d.). 4-(4-chlorophenyl)-N-(2-methylpropyl)butan-1-amine. [Link]

  • precisionFDA. (n.d.). 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. [Link]

  • PubChemLite. (n.d.). 4-(4-chlorophenyl)butan-1-amine hydrochloride (C10H14ClN). [Link]

Sources

Validation & Comparative

A Comparative Pharmacological Guide: 1-(4-Chlorophenyl)butan-2-amine Hydrochloride in the Context of Classical Stimulants

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential stimulant 1-(4-Chlorophenyl)butan-2-amine hydrochloride against well-characterized stimulants: amphetamine, methylphenidate, and cocaine. Due to the limited availability of public-domain pharmacological data for this compound, this guide will leverage data from its close structural analog, 4-chloroamphetamine (PCA), to infer its likely pharmacological profile based on established structure-activity relationships (SAR). This approach allows for a scientifically grounded discussion of its potential mechanisms and effects.

Introduction to Stimulant Neurobiology and Structure-Activity Relationships

Central nervous system (CNS) stimulants exert their effects by augmenting the activity of monoamine neurotransmitters—primarily dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the brain.[1] The primary targets for most stimulants are the presynaptic transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] By inhibiting or reversing the function of these transporters, stimulants increase the synaptic concentration of monoamines, leading to enhanced neurotransmission and their characteristic physiological and psychological effects.

The specific pharmacological profile of a stimulant is dictated by its chemical structure. Subtle modifications to the parent phenethylamine scaffold can dramatically alter a compound's potency and selectivity for the different monoamine transporters, as well as its mechanism of action (e.g., reuptake inhibitor versus releasing agent). The halogenation of amphetamine-like compounds is a classic example of how structural changes influence pharmacological activity.[3] This guide will explore these structure-activity relationships to provide a comprehensive comparison.

Chemical Structures of Compounds Under Review

The structural similarities and differences between 1-(4-Chlorophenyl)butan-2-amine, its analogue 4-chloroamphetamine, and the comparator stimulants are illustrated below.

G cluster_0 1-(4-Chlorophenyl)butan-2-amine cluster_1 4-Chloroamphetamine (PCA) cluster_2 Amphetamine cluster_3 Methylphenidate cluster_4 Cocaine a 1-(4-Chlorophenyl)butan-2-amine C10H14ClN b 4-Chloroamphetamine C9H12ClN c Amphetamine C9H13N d Methylphenidate C14H19NO2 e Cocaine C17H21NO4

Figure 1: Chemical structures of the compounds discussed in this guide.

Comparative Pharmacological Profiles

This section details the known pharmacological profiles of the comparator stimulants and the inferred profile of 1-(4-Chlorophenyl)butan-2-amine based on data from 4-chloroamphetamine.

Amphetamine

Amphetamine is a potent CNS stimulant that primarily acts as a releasing agent of dopamine and norepinephrine.[4] It is a substrate for both DAT and NET, and upon entering the presynaptic neuron, it disrupts the vesicular storage of these neurotransmitters and reverses the direction of transporter flux, leading to a robust efflux of dopamine and norepinephrine into the synapse.[5] Amphetamine has a significantly lower affinity for the serotonin transporter.[5]

Methylphenidate

Methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI).[6] Unlike amphetamine, it is not a substrate for the transporters but rather blocks them, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft.[6] This leads to an increase in the synaptic concentrations of these neurotransmitters. Methylphenidate has a negligible affinity for the serotonin transporter.[7]

Cocaine

Cocaine is a non-selective monoamine reuptake inhibitor, blocking the dopamine, norepinephrine, and serotonin transporters with similar affinity.[8] By inhibiting these transporters, cocaine increases the synaptic levels of all three monoamines, contributing to its complex psychostimulant effects.[9]

4-Chloroamphetamine (PCA) - A Surrogate for 1-(4-Chlorophenyl)butan-2-amine

4-Chloroamphetamine (PCA) is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[10] The para-chloro substitution on the phenyl ring dramatically increases its affinity and activity at the serotonin transporter compared to amphetamine.[3] PCA is a potent releaser of serotonin and, to a lesser extent, dopamine and norepinephrine.[11] However, it is also known to be a selective serotonergic neurotoxin, causing long-term depletion of serotonin and damage to serotonin neurons.[12]

Based on the structure of This compound , which features the same 4-chloro substitution as PCA but with an ethyl group on the alpha-carbon instead of a methyl group, it is reasonable to predict a similar pharmacological profile to PCA. The ethyl substitution may slightly alter its potency and selectivity, but the dominant effect of the 4-chloro group is likely to be a significant enhancement of serotonergic activity.

Quantitative Comparison of Monoamine Transporter Interactions

The following table summarizes the available data on the potency of the comparator stimulants and 4-chloroamphetamine at the dopamine, norepinephrine, and serotonin transporters. This data is typically generated from in vitro radioligand binding or uptake inhibition assays.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary Mechanism
Amphetamine~100~45>1400Releasing Agent (DA/NE)[5]
Methylphenidate~30~15>1000Reuptake Inhibitor (DA/NE)[7]
Cocaine~200~300~150Reuptake Inhibitor (DA/NE/5-HT)[8][13]
4-Chloroamphetamine (PCA)~150~100~50Releasing Agent (5-HT > DA/NE)[11]
1-(4-Chlorophenyl)butan-2-amine Predicted: Similar to PCAPredicted: Similar to PCAPredicted: Similar to PCAPredicted: Releasing Agent (5-HT > DA/NE)

Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative.

Experimental Methodologies for Characterizing Novel Stimulants

A thorough characterization of a novel compound like this compound would involve a multi-step process, from in vitro assays to in vivo behavioral models.

In Vitro Assays: Transporter Binding and Function

The initial characterization involves determining the compound's affinity and functional activity at the monoamine transporters.

G cluster_0 In Vitro Characterization a Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) b Synaptosome Uptake/Release Assays (Determine IC50/EC50 and mechanism) a->b Functional Assessment G cluster_1 In Vivo Behavioral Assessment c Locomotor Activity (Measure of general stimulant effects) d Drug Discrimination (Assess subjective effects) c->d Characterization of in vivo profile

Figure 3: Key in vivo behavioral models for stimulant characterization.

Locomotor Activity:

  • Habituation: Animals (typically rats or mice) are habituated to an open-field arena.

  • Drug Administration: The test compound is administered at various doses.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.

  • Data Analysis: A dose-response curve for locomotor activity is generated.

Drug Discrimination:

  • Training: Animals are trained to discriminate between the effects of a known stimulant (e.g., cocaine or amphetamine) and saline in a two-lever operant chamber. They are rewarded with food for pressing the correct lever.

  • Testing: The test compound is administered at various doses, and the animal's lever choice is recorded.

  • Data Analysis: The degree to which the test compound substitutes for the training drug is determined, providing insight into its subjective effects.

Conclusion and Future Directions

While a definitive pharmacological profile of this compound requires direct experimental evaluation, the available data on its close structural analog, 4-chloroamphetamine, provides a strong basis for prediction. It is highly probable that this compound is a potent serotonin-releasing agent with additional activity at the dopamine and norepinephrine transporters.

The presence of the 4-chloro substituent suggests a potential for serotonergic neurotoxicity, a critical consideration for any future development or research involving this compound. A comprehensive in vitro and in vivo characterization, following the experimental protocols outlined in this guide, is essential to fully elucidate the pharmacological and toxicological profile of this compound and to determine its potential as a research tool or therapeutic agent.

References

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 1-13.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470.
  • Ritz, M. C., Lamb, R. J., Goldberg, S. R., & Kuhar, M. J. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219-1223.
  • Fuller, R. W., Snoddy, H. D., & Molloy, B. B. (1973). Blockade of the serotonin uptake system in rat brain by 4-chloroamphetamine. Journal of Pharmacy and Pharmacology, 25(10), 828-829.
  • Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305, 147-159.
  • Kuczenski, R., & Segal, D. S. (1997). Effects of methylphenidate on extracellular dopamine, serotonin, and norepinephrine: comparison with amphetamine. Journal of Neurochemistry, 68(5), 2032-2037.
  • Sanders-Bush, E., Bushing, J. A., & Sulser, F. (1972). p-Chloroamphetamine--inhibition of cerebral tryptophan hydroxylase. Biochemical Pharmacology, 21(11), 1501-1510.
  • Harvey, J. A., & McMaster, S. E. (1975). Fenfluramine: evidence for a neurotoxic action on midbrain raphe neurons.
  • Sulzer, D., Sonders, M. S., Poulsen, N. W., & Galli, A. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology, 75(6), 406-433.
  • PubChem. 1-(4-chlorophenyl)butan-2-amine. Retrieved from [Link]

  • National Institute on Drug Abuse. (2016). Cocaine. Retrieved from [Link]

  • PubChem. 4-(4-chlorophenyl)-N-methylbutan-2-amine. Retrieved from [Link]

  • Wikipedia. para-Chloroamphetamine. Retrieved from [Link]

  • National Institute on Drug Abuse. (2018). Stimulant ADHD Medications: Methylphenidate and Amphetamines. Retrieved from [Link]

  • PubChem. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. Retrieved from [Link]

  • Fuller, R. W., Baker, J. C., Perry, K. W., & Molloy, B. B. (1975). Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: drug levels in brain and effects on brain serotonin metabolism. Neuropharmacology, 14(10), 739-746.
  • Howell, L. L., & Carroll, F. I. (2011). Monoamine transporter inhibitors and psychostimulant addiction. Journal of Medicinal Chemistry, 54(17), 5873-5891.
  • PubChem. N-(4-chlorobenzyl)butan-2-amine. Retrieved from [Link]

  • PubChemLite. 4-(4-chlorophenyl)butan-1-amine hydrochloride. Retrieved from [Link]

  • precisionFDA. 1-(4-METHYLPHENYL)-BUTAN-2-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChemLite. 1-(4-chlorophenyl)butan-2-one. Retrieved from [Link]

  • Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
  • Google Patents. CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
  • PubChem. (2R)-butan-2-amine hydrochloride. Retrieved from [Link]

  • Frontiers. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Retrieved from [Link]

  • ACS Publications. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Retrieved from [Link]

  • LJMU Research Online. Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3007, Amphetamine. Retrieved from [Link].

  • Drug Design. Structure Activity Relationships. Retrieved from [Link]

  • PubMed. Acute and chronic effects of 4-chloroamphetamine on monoamine metabolism in the rat brain. Retrieved from [Link]

  • PubMed. Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Retrieved from [Link]

  • PubMed Central (PMC). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. Retrieved from [Link]

  • PubChem. 1-(4-Fluorophenyl)butan-2-amine. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 1-(4-Chlorophenyl)butan-2-amine Hydrochloride Analogs as Monoamine Releasing Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the efficacy of structural analogs of 1-(4-chlorophenyl)butan-2-amine hydrochloride (4-CAB). As a prototypical 4-halogenated phenethylamine, 4-CAB serves as a foundational scaffold for exploring structure-activity relationships (SAR) at the monoamine transporters. Direct comparative data on 4-CAB analogs is limited; therefore, this guide synthesizes data from closely related substituted amphetamines and cathinones to establish predictive SAR principles. We will examine how specific structural modifications—including alterations to the phenyl ring, alkyl chain, and amino group—modulate potency and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This analysis is supported by experimental data from peer-reviewed literature and is supplemented with detailed protocols for key in vitro assays, enabling researchers to validate and expand upon these findings.

Introduction: The Role of 4-CAB as a Chemical Scaffold

1-(4-Chlorophenyl)butan-2-amine (4-CAB), a structural analog of para-chloroamphetamine (PCA), belongs to the phenethylamine class of compounds known to interact with monoamine transporters.[1] These transporters—DAT, NET, and SERT—are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many therapeutic agents and research chemicals.[2] Compounds like 4-CAB typically act as monoamine releasing agents, a class of drugs that reverse the normal function of these transporters, causing an efflux of neurotransmitters from the presynaptic neuron into the synapse.[3][4]

The defining features of the 4-CAB scaffold are:

  • A 4-chlorinated phenyl ring: Halogenation at the para position of the phenyl ring is known to significantly influence selectivity, particularly towards SERT.[5]

  • An ethyl group at the alpha (α) position: Compared to the methyl group of amphetamine, this modification can alter potency and metabolic stability.

  • A primary amine: This functional group is crucial for interaction with the monoamine transporters.

Understanding how modifications to these core features impact biological activity is fundamental to designing novel compounds with desired pharmacological profiles, whether for therapeutic applications or as tools for neuropharmacological research.

The Mechanism of Monoamine Release

Monoamine releasing agents do not simply block reuptake like inhibitors (e.g., cocaine); they act as transporter substrates.[6] The process involves several steps:

  • The releasing agent is recognized and transported into the presynaptic neuron by the monoamine transporter (e.g., DAT).[2]

  • Once inside, the agent disrupts the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters (e.g., dopamine) to move from synaptic vesicles into the cytoplasm.[4]

  • The increased cytoplasmic concentration of the neurotransmitter, combined with the presence of the releasing agent, induces a reversal of the plasma membrane transporter's direction of flow.[2][3]

  • This results in a non-vesicular efflux of the neurotransmitter into the synaptic cleft, leading to a rapid and significant increase in its extracellular concentration.[4]

This complex mechanism, often involving trace amine-associated receptor 1 (TAAR1) activation as well, is the basis for the potent psychostimulant effects of these compounds.[3]

G cluster_0 Presynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine Storage) Cytoplasm_DA Cytoplasmic Dopamine Pool Vesicle->Cytoplasm_DA Disruption DAT Dopamine Transporter (DAT) Cytoplasm_DA->DAT Releaser_in Releasing Agent (e.g., 4-CAB) Releaser_in->VMAT2 Interacts with Releaser_in->Cytoplasm_DA 2. Increases Cytoplasmic DA Synapse_DA Synaptic Dopamine Releaser_out Releasing Agent Releaser_out->DAT 1. Transport In DAT->Synapse_DA 4. Dopamine Efflux

Figure 1: Simplified workflow of a dopamine releasing agent at the presynaptic terminal.

Comparative Efficacy Based on Structural Modifications

The efficacy and selectivity of 4-CAB analogs are determined by their structure-activity relationships. We will analyze these relationships by examining modifications at three key positions.

Phenyl Ring Substitution

The substitution at the 4-position (para-position) of the phenyl ring is a critical determinant of a compound's selectivity between the catecholamine transporters (DAT, NET) and the serotonin transporter (SERT).

  • Halogenation (F, Cl, Br): Moving from an unsubstituted parent compound (like amphetamine) to a 4-chloro substituted one (like 4-CA or 4-CAB) dramatically increases affinity and efficacy at SERT.[5] While unsubstituted amphetamines are generally more potent at DAT and NET, 4-chloro substitution often inverts this selectivity, making the compound more serotonergic.[5][7] For instance, para-chloroamphetamine (PCA) is a potent serotonin releaser and is used experimentally as a serotonergic neurotoxin.[8] Studies show that para-halogenation yields compounds with reduced DAT affinity but increased SERT affinity.[5] The effect of different halogens generally follows that para-fluoroamphetamine has less persistent serotonergic effects than para-chloroamphetamine, while para-bromoamphetamine shows similar neurotoxicity.[8]

  • Alkylation/Alkoxylation: In contrast to halogenation, small alkyl (e.g., 4-methyl) or alkoxy (e.g., 4-methoxy) groups at the para-position tend to retain or enhance dopaminergic/noradrenergic activity while having less impact on SERT compared to halogens.[8]

Table 1: Predicted Impact of 4-Position Phenyl Ring Substitutions on Transporter Selectivity (Relative to Unsubstituted Backbone)

Substitution DAT/NET Potency SERT Potency Predicted DAT/SERT Selectivity
-H (Unsubstituted) High Low DAT > SERT
-F (Fluoro) Moderate Moderate-High DAT ≈ SERT or DAT < SERT
-Cl (Chloro, 4-CAB ) Moderate-Low High DAT < SERT
-Br (Bromo) Moderate-Low High DAT < SERT

| -CH₃ (Methyl) | High | Low-Moderate | DAT > SERT |

Alkyl Chain Modification (α-Position)

The 4-CAB scaffold features an ethyl group at the alpha position (α-ethyl). This differs from amphetamine (α-methyl) and phenethylamine (no α-substitution).

  • α-Alkylation: The presence of a small alkyl group at the alpha position, such as methyl or ethyl, generally protects the amine from metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action. The size of this group can influence potency. Elongation of the alkyl chain at this position can lead to a decrease in dopaminergic activity.[6]

Amino Group Substitution (N-Alkylation)

Modification of the primary amine to a secondary (N-methyl, N-ethyl) or tertiary amine can significantly alter pharmacological activity.

  • N-Methylation: Adding a methyl group (e.g., converting an amphetamine to a methamphetamine analog) can have complex effects, often increasing lipid solubility and brain penetration.

  • N-Ethylation: Lengthening the N-alkyl chain to an ethyl group tends to augment potency at SERT.[5] The combination of a 4-chloro substituent and an N-ethyl group can produce compounds with potent SERT releasing activity but reduced releasing effects at DAT and NET, creating a "hybrid" profile of a SERT releaser and a DAT/NET uptake inhibitor.[5]

  • Longer N-Alkyl Chains: Activity generally decreases substantially as the N-alkyl chain is lengthened beyond ethyl (e.g., N-propyl, N-butyl).[5]

Table 2: Predicted Impact of N-Alkylation on Transporter Activity for a 4-Chloro-Phenethylamine Scaffold

Substitution DAT/NET Release SERT Release Predicted Profile
-H (Primary Amine) Releaser Potent Releaser SNDRA
-CH₃ (N-Methyl) Releaser Potent Releaser SNDRA

| -CH₂CH₃ (N-Ethyl) | Inhibitor / Weak Releaser | Very Potent Releaser | SERT Releaser / DAT-NET Inhibitor |

Experimental Protocols for Efficacy Determination

To ensure trustworthiness and reproducibility, the claims made in SAR studies must be backed by robust, standardized assays. Below are detailed protocols for two fundamental in vitro experiments used to characterize the efficacy of monoamine releasing agents.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines a compound's potency for inhibiting the reuptake of a radiolabeled substrate (e.g., [³H]dopamine) into synaptosomes or cells expressing the transporter. The result is typically expressed as an IC₅₀ value.

Objective: To determine the concentration of an analog that inhibits 50% of monoamine transporter activity.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT, cortex for NET) or HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Krebs-Ringer-HEPES buffer (KRH).

  • Radiolabeled substrate: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Test compounds (4-CAB analogs) at various concentrations.

  • Reference inhibitors (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

Procedure:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from dissected brain regions via differential centrifugation or harvest cultured cells expressing the target transporter. Resuspend the final pellet in KRH buffer.

  • Assay Plate Setup: In a 96-well plate, add buffer, test compounds at 10-12 serial dilutions, a reference inhibitor for non-specific uptake, and a vehicle control.

  • Pre-incubation: Add the synaptosome/cell suspension to each well and pre-incubate for 10-15 minutes at 37°C to allow the test compounds to bind.

  • Initiate Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a specific time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate Uptake: Rapidly terminate the reaction by adding ice-cold KRH buffer and immediately filtering the contents of each well through the glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate overnight.

  • Counting: Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake (wells with reference inhibitor) from total uptake (vehicle control). Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Termination & Measurement A1 Prepare Synaptosomes or Transfected Cells A2 Serially Dilute Test Compounds B1 Pre-incubate Cells with Compound A2->B1 B2 Add [3H]Substrate (e.g., [3H]DA) B1->B2 B3 Incubate at 37°C B2->B3 C1 Terminate with Ice-Cold Buffer B3->C1 C2 Rapid Filtration C1->C2 C3 Scintillation Counting C2->C3 D Calculate IC50 C3->D

Sources

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 1-(4-Chlorophenyl)butan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate identification of novel psychoactive substances (NPS) is a perpetual challenge. The structural similarities between these emerging compounds and established drugs of abuse can lead to significant cross-reactivity in initial screening assays, necessitating a robust and multi-tiered analytical approach. This guide provides an in-depth comparison of analytical methodologies for investigating the cross-reactivity of 1-(4-Chlorophenyl)butan-2-amine hydrochloride, a substituted cathinone derivative with structural resemblance to amphetamine.

The Specter of Cross-Reactivity: A Double-Edged Sword in Drug Screening

Immunoassays are the workhorses of high-throughput drug screening due to their speed and cost-effectiveness.[1][2] These assays utilize antibodies to detect specific drug classes. However, the specificity of these antibodies is not absolute.[3][4] Compounds with similar chemical structures to the target analyte can also bind to the antibody, leading to a "false-positive" result. This phenomenon, known as cross-reactivity, is a critical consideration in toxicological analysis.[5]

This compound, with its phenethylamine backbone, is a prime candidate for cross-reactivity with amphetamine immunoassays. Understanding the extent of this cross-reactivity is paramount for accurately interpreting screening results and avoiding misidentification.

Initial Assessment: Immunoassay Screening

The first line of investigation for potential cross-reactivity involves challenging various commercially available amphetamine immunoassays with this compound. The underlying principle of these competitive immunoassays is the competition between the drug in the sample and a labeled drug for a limited number of antibody binding sites.

G cluster_0 Competitive Immunoassay Principle Sample Sample containing 1-(4-Chlorophenyl)butan-2-amine Complex_Sample Antibody-Sample Complex Sample->Complex_Sample Binds Labeled_Drug Enzyme-Labeled Amphetamine Complex_Labeled Antibody-Labeled Drug Complex Labeled_Drug->Complex_Labeled Binds Antibody Anti-Amphetamine Antibody (Immobilized) Antibody->Complex_Sample Antibody->Complex_Labeled Signal Colorimetric Signal Complex_Labeled->Signal Reacts with Substrate Substrate Substrate->Signal label_note High concentration of cross-reactant leads to less binding of labeled drug, resulting in a weaker signal.

Caption: Competitive immunoassay for amphetamine screening.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for this compound and related compounds with three common immunoassay kits. The cross-reactivity is expressed as the concentration of the compound that produces a signal equivalent to the assay's cutoff concentration for d-amphetamine.

CompoundImmunoassay Kit A (Cutoff: 500 ng/mL)Immunoassay Kit B (Cutoff: 1000 ng/mL)Immunoassay Kit C (Cutoff: 300 ng/mL)
d-Amphetamine500 ng/mL (100%)1000 ng/mL (100%)300 ng/mL (100%)
d-Methamphetamine800 ng/mL (62.5%)1500 ng/mL (66.7%)500 ng/mL (60%)
This compound 2500 ng/mL (20%) 5000 ng/mL (20%) 1800 ng/mL (16.7%)
Phentermine>10,000 ng/mL (<5%)>10,000 ng/mL (<10%)>10,000 ng/mL (<3%)

Note: This data is illustrative and not based on published experimental results for this compound.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Prepare a series of concentrations of this compound and other test compounds in drug-free urine.
  • Reconstitute the anti-amphetamine antibody and enzyme-labeled amphetamine conjugate according to the manufacturer's instructions.
  • Prepare wash buffers and substrate solution.

2. Assay Procedure:

  • Pipette 50 µL of the prepared standards, controls, and test samples into the wells of a microtiter plate pre-coated with anti-amphetamine antibodies.
  • Add 50 µL of the enzyme-labeled amphetamine conjugate to each well.
  • Incubate the plate at room temperature for 60 minutes.
  • Wash the wells three times with wash buffer to remove unbound components.
  • Add 100 µL of the substrate solution to each well and incubate for 30 minutes in the dark.
  • Add 50 µL of stop solution to each well to terminate the reaction.
  • Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each sample relative to the negative control.
  • Determine the concentration of each test compound that produces a signal equivalent to the d-amphetamine cutoff calibrator.
  • Calculate the percent cross-reactivity using the formula: (Concentration of d-amphetamine at cutoff / Concentration of test compound at cutoff) x 100%.

The Gold Standard: Confirmatory Analysis

Given the potential for cross-reactivity in immunoassays, a positive screening result must be confirmed by a more specific and sensitive method.[4][6] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the unambiguous identification and quantification of drugs and their metabolites.[7][8][9][10]

G cluster_1 Confirmatory Analysis Workflow Sample Urine Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Library Matching Analysis->Data_Processing Confirmation Confirmed Identification Data_Processing->Confirmation

Caption: Workflow for confirmatory analysis of presumptive positive samples.

GC-MS Analysis: A Robust and Reliable Method

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on their mass-to-charge ratio. For many amphetamine-like substances, derivatization is necessary to improve their chromatographic properties and thermal stability.[11]

Experimental Protocol: GC-MS Confirmation

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., d5-amphetamine).
  • Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to isolate the basic drug fraction.
  • Elute the analytes with an appropriate solvent and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
  • Heat the sample at 70°C for 30 minutes to facilitate the reaction.

3. GC-MS Analysis:

  • Gas Chromatograph:
  • Injector: Splitless mode, 250°C
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 40-550

4. Data Interpretation:

  • Compare the retention time and mass spectrum of the unknown peak with that of a certified reference standard of this compound.
  • The presence of characteristic fragment ions will confirm the identity of the compound.
LC-MS/MS Analysis: High Sensitivity and Specificity

LC-MS/MS offers the advantage of analyzing a wider range of compounds, often without the need for derivatization.[12][13] This technique provides excellent sensitivity and specificity through the use of multiple reaction monitoring (MRM).

Experimental Protocol: LC-MS/MS Confirmation

1. Sample Preparation:

  • To 0.5 mL of urine, add an internal standard (e.g., d5-amphetamine).
  • Perform a "dilute-and-shoot" method by adding 0.5 mL of a protein precipitation solvent (e.g., acetonitrile) and centrifuging.
  • Alternatively, for cleaner samples, perform an SPE as described for GC-MS.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph:
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
  • Flow Rate: 0.3 mL/min
  • Tandem Mass Spectrometer:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Interpretation:

  • The presence of both MRM transitions at the correct retention time and in the expected ratio provides a high degree of confidence in the identification of the compound.

Comparative Summary of Analytical Techniques

FeatureImmunoassayGC-MSLC-MS/MS
Principle Antibody-antigen bindingChromatographic separation and mass analysisChromatographic separation and tandem mass analysis
Specificity Moderate (prone to cross-reactivity)HighVery High
Sensitivity High (screening)HighVery High
Throughput HighModerateModerate
Confirmation NoYesYes
Derivatization Not requiredOften requiredNot usually required

Conclusion: A Self-Validating System for Accurate Identification

The potential for cross-reactivity of novel psychoactive substances like this compound with existing immunoassays underscores the critical need for a two-tiered testing strategy. While immunoassays serve as a valuable initial screening tool, their limitations in specificity necessitate confirmatory analysis by highly specific techniques such as GC-MS or LC-MS/MS. This combined approach creates a self-validating system, ensuring the accurate and defensible identification of substances in forensic and clinical settings. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently navigate the analytical challenges posed by the ever-evolving landscape of new psychoactive substances.

References

  • Ujváry, I. (2014). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Journal of Mass Spectrometry, 49(5), 415-423. [Link]

  • Sørensen, L. K. (2009). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of Analytical Toxicology, 33(4), 205-214. [Link]

  • Frison, G., & Tedeschi, L. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-164. [Link]

  • Tanaka, E., & Terada, M. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography-chemical ionization-tandem mass spectrometry. Forensic Toxicology, 34(1), 136-145. [Link]

  • Cordero, R. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Cordant Health Solutions Blog. [Link]

  • Zub, K., & Koba, M. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1952. [Link]

  • Romano, A., & Torres, M. J. (2005). Cross-reactivity among drugs: clinical problems. Current Opinion in Allergy and Clinical Immunology, 5(4), 323-328. [Link]

  • Musile, G., & De Martin, S. (2021). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 26(19), 5917. [Link]

  • Oregon Health & Science University Department of Pathology. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. OHSU. [Link]

  • ResearchGate. (n.d.). Cross-reactivity of ICMs. ResearchGate. [Link]

  • Ordonez, J. V., & Palla, E. (2002). Immunoassay for the detection of amphetamines and derivatives thereof. U.S.
  • Peters, F. T. (2009). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Methods in Molecular Biology, 562, 23-40. [Link]

  • Cody, J. T., & Schwarzhoff, R. (1990). Comparison of three commercial amphetamine immunoassays for detection of methamphetamine, methylenedioxyamphetamine, methylenedioxymethamphetamine, and methylenedioxyethylamphetamine. Journal of Analytical Toxicology, 14(6), 321-326. [Link]

  • Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 269-284. [Link]

  • Adamowicz, P., & Tokarczyk, B. (2019). Screening Analysis for Designer Stimulants by LC-MS/MS. Methods in Molecular Biology, 1872, 165-180. [Link]

Sources

A Comparative Spectroscopic Guide to 1-(4-Chlorophenyl)butan-2-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the spectroscopic data for 1-(4-Chlorophenyl)butan-2-amine hydrochloride, a compound of significant interest in pharmaceutical and forensic sciences. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of its expected spectroscopic characteristics, supported by a comparative analysis with closely related analogs. This approach is designed to equip researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar compounds.

The structural elucidation of novel psychoactive substances and pharmaceutical intermediates is critically dependent on a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous compound identification. In this guide, we will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra, as well as the expected mass spectrometric fragmentation pattern of this compound. These predictions are grounded in fundamental spectroscopic principles and are benchmarked against the known spectral data of analogous compounds, including 4-chloromethcathinone (4-CMC) and butan-2-amine.

Chemical Structures Under Comparison

To facilitate a clear understanding of the spectroscopic data, the chemical structures of this compound and its key analogs are presented below.

Caption: Chemical structures of the target compound and its analogs.

Spectroscopic Data Comparison

The following sections provide a detailed breakdown and comparison of the predicted and experimental spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift, splitting pattern, and integration of each signal provide valuable structural information.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic (C₆H₄)7.2 - 7.4Doublet of doublets (AA'BB' system)4HProtons on the chlorophenyl ring, deshielded by the aromatic system and the electron-withdrawing chlorine atom.
Methine (CH-NH₃⁺)~3.5 - 3.8Multiplet1HDeshielded by the adjacent positively charged nitrogen.
Methylene (CH₂-Ar)~2.8 - 3.1Multiplet2HBenzylic protons, deshielded by the aromatic ring.
Methylene (CH₂-CH₃)~1.6 - 1.9Multiplet2HAliphatic protons.
Amine (NH₃⁺)~8.0 - 9.0Broad singlet3HLabile protons of the ammonium group, often broad and solvent-dependent.
Methyl (CH₃)~0.9 - 1.1Triplet3HAliphatic protons, least deshielded.

Comparative ¹H NMR Data of Analogs

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)Other Protons (δ, ppm)
4-Chloromethcathinone (4-CMC) HCl ~8.0 (d), ~7.7 (d)~5.3 (q, CH), ~1.6 (d, CH₃)~9.3 (br s, NH₂⁺), ~3.0 (s, N-CH₃)
Butan-2-amine N/A~2.8 (m, CH), ~1.4 (m, CH₂), ~1.1 (d, CH-CH₃), ~0.9 (t, CH₂-CH₃)~1.3 (br s, NH₂)

The comparison highlights that the aromatic protons of the target compound are expected to appear in a similar region to those of 4-CMC. The aliphatic protons of the butan-2-amine portion will be influenced by the adjacent chlorophenyl group, leading to a downfield shift compared to butan-2-amine itself.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-Cl~132Aromatic carbon attached to chlorine, deshielded.
C-ipso (Ar-CH₂)~138Quaternary aromatic carbon.
Aromatic CH~129, ~130Aromatic carbons.
CH-NH₃⁺~55Carbon attached to the ammonium group, deshielded.
CH₂-Ar~40Benzylic carbon.
CH₂-CH₃~25Aliphatic carbon.
CH₃~10Aliphatic carbon, least deshielded.

Comparative ¹³C NMR Data of Analogs

CompoundAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)Aliphatic Carbons (δ, ppm)
4-Chloromethcathinone (4-CMC) ~139, ~134, ~130, ~129~198~59 (CH), ~32 (N-CH₃), ~17 (CH₃)
Butan-2-amine N/AN/A~48 (CH), ~32 (CH₂), ~21 (CH-CH₃), ~11 (CH₂-CH₃)

The predicted chemical shifts for the aromatic carbons of the target compound are in a similar range to those of 4-CMC. The aliphatic carbons are expected to be shifted downfield compared to butan-2-amine due to the influence of the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale
N-H Stretch (NH₃⁺)3200 - 2800 (broad)Characteristic broad absorption for an ammonium salt.
C-H Stretch (Aromatic)3100 - 3000Stretching vibrations of C-H bonds on the aromatic ring.
C-H Stretch (Aliphatic)3000 - 2850Stretching vibrations of aliphatic C-H bonds.
N-H Bend (NH₃⁺)~1600 - 1500Bending vibrations of the ammonium group.
C=C Stretch (Aromatic)~1600, ~1480Aromatic ring stretching vibrations.
C-Cl Stretch~1100 - 1000Characteristic absorption for a chloro-aromatic compound.

Comparative IR Data of Analogs

CompoundKey IR Absorptions (cm⁻¹)
4-Chloromethcathinone (4-CMC) HCl ~3000 (N-H), ~1680 (C=O), ~1600, ~1490 (C=C), ~1090 (C-Cl)
Butan-2-amine ~3360, ~3280 (N-H), ~2960, ~2870 (C-H)

The broad N-H stretching absorption of the ammonium salt is a key diagnostic feature for the target compound. The presence of aromatic and C-Cl absorptions will further distinguish it from simple aliphatic amines like butan-2-amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation for 1-(4-Chlorophenyl)butan-2-amine

The mass spectrum of the free base is predicted, as the hydrochloride salt would typically be analyzed after conversion to the free base in the mass spectrometer.

  • Molecular Ion (M⁺): m/z 183/185 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl).

  • Major Fragments:

    • m/z 125/127: [Cl-C₆H₄-CH₂]⁺ - Benzylic cleavage, a common fragmentation pathway for this type of compound.

    • m/z 58: [CH(NH₂)-CH₂-CH₃]⁺ - Cleavage of the C-C bond alpha to the amine.

Comparative Mass Spectrometry Data of Analogs

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Chloromethcathinone (4-CMC) 197/199139/141 ([Cl-C₆H₄-CO]⁺), 58 ([CH(NHCH₃)-CH₃]⁺)
Butan-2-amine 7358 ([M-CH₃]⁺), 44 ([CH-NH₂]⁺)

The presence of the characteristic isotopic pattern for chlorine in the molecular ion and the chlorobenzyl fragment is a key identifier for the target compound. The fragmentation pattern will show similarities to both 4-CMC (the chlorophenyl fragment) and butan-2-amine (the amine-containing fragment).

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second acquisition time, and a 2-5 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a 1-2 second acquisition time, and a 5-10 second relaxation delay to ensure proper relaxation of quaternary carbons.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

  • Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Spectroscopic Analysis Workflow Start Sample Received NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Spectra/ Predicted Data Data_Analysis->Comparison Report Final Report Comparison->Report End Compound Identified Report->End

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By comparing its expected spectral features with those of known analogs, a clear and objective framework for its identification is established. The detailed protocols and workflow diagrams further serve as a practical resource for researchers in the field. It is the author's hope that this guide will be a valuable tool for those working on the characterization of this and other related compounds.

References

  • SWGDrug Monograph on 4-Chloromethcathinone (4-CMC): This monograph provides experimental spectroscopic data for a close analog of the target compound. [Link]

  • NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including spectroscopic information for a wide range of compounds. [Link]

  • SpectraBase: A free, community-supported database of spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)butan-2-amine hydrochloride
Reactant of Route 2
1-(4-Chlorophenyl)butan-2-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.